Linuron-d6

Catalog No.
S1783613
CAS No.
1219804-76-8
M.F
C9H10Cl2N2O2
M. Wt
255.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linuron-d6

CAS Number

1219804-76-8

Product Name

Linuron-d6

IUPAC Name

3-(3,4-dichlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

255.13 g/mol

InChI

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3

InChI Key

XKJMBINCVNINCA-WFGJKAKNSA-N

SMILES

Array

Synonyms

N’-(3,4-Dichlorophenyl)-N-methoxy-N-methyl-urea-d6; 1-(3,4-Dichlorophenyl)-3-methoxy-3-methylurea-d6; Afalon-d6; Afalon Inuron-d6; Alfalon-d6; Alfalone-d6; Aphalon-d6; Cephalon-d6; Du Pont 326-d6; Du Pont Herbicide 326-d6; Herbicide 326-d6; Linex-d6;

Labeled analog of a restricted use pesticide.

Linuron-d6 (CAS 1219804-76-8) is the hexadeuterated stable isotope analog of the widely monitored phenylurea herbicide, linuron. In analytical chemoinformatics and laboratory procurement, it is strictly sourced as a premium internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS workflows. By deuterating both the N-methoxy and N-methyl groups, this compound achieves a precise +6 Da mass shift (m/z 255.1 vs 249.1 for the native protonated molecule) while maintaining identical physicochemical properties to the unlabeled target [1]. This exact structural mimicry ensures perfect chromatographic co-elution and identical ionization efficiencies, making it an indispensable procurement item for laboratories requiring trace-level quantification of linuron in complex environmental, agricultural, and biological matrices where matrix-induced ion suppression is otherwise unmanageable [2].

Substituting Linuron-d6 with a generic class-based internal standard (such as Diuron-d6 or Atrazine-d5) fundamentally compromises quantification accuracy. In electrospray ionization (ESI), matrix effects are highly dependent on exact retention time; because structural analogs elute at different times, they fail to correct for the specific 50–60% ion suppression that linuron experiences in complex matrices like wastewater or soil extracts [1]. Furthermore, substituting with a lower-deuterated analog, such as Linuron-d3, introduces severe isotopic cross-talk. Linuron contains a 3,4-dichlorophenyl ring, meaning its natural isotopic envelope includes prominent M+2 and M+4 peaks due to the 37Cl isotope. A +3 Da shift overlaps directly with this natural isotopic distribution, artificially inflating the internal standard signal and degrading the Limit of Quantification (LOQ). Only the +6 Da shift of Linuron-d6 completely clears the native isotopic envelope, ensuring zero cross-talk and regulatory-grade reproducibility[2].

Absolute Matrix Effect Compensation in LC-ESI-MS/MS

In complex environmental matrices such as surface water and soil extracts, native linuron is highly susceptible to signal suppression during electrospray ionization. Studies demonstrate that linuron experiences up to 50–59% signal suppression in surface water matrices [1]. When a generic, non-coeluting internal standard is used, this suppression leads to a >50% underreporting of the analyte concentration. In contrast, the use of Linuron-d6 as a co-eluting surrogate standard perfectly mirrors this suppression, correcting the analytical response to achieve internal standard-corrected absolute recoveries of >90% [1].

Evidence DimensionInternal standard-corrected recovery (accuracy) under severe matrix ion suppression
Target Compound DataLinuron-d6: >90% corrected recovery (perfectly compensates for 59% signal suppression)
Comparator Or BaselineGeneric non-coeluting IS: <50% recovery accuracy (fails to compensate for retention-time-specific suppression)
Quantified Difference>40% improvement in quantification accuracy in complex matrices
ConditionsUHPLC-MS/MS analysis of surface water and soil extracts using QuEChERS preparation

Procuring the exact isotopologue is mandatory for environmental and food safety labs to meet strict ISO and EPA recovery criteria (70–120%) in complex matrices.

Elimination of Isotopic Cross-Talk via +6 Da Mass Shift

The presence of two chlorine atoms in the linuron molecule generates a distinct natural isotopic pattern with significant M+2 (m/z 251.1) and M+4 (m/z 253.1) contributions. If Linuron-d3 is utilized, its precursor ion mass (m/z ~252.1) heavily overlaps with the native linuron M+2/M+4 envelope, causing up to 5–10% cross-talk depending on concentration. Linuron-d6 provides a +6 Da mass shift (m/z 255.1), which completely clears the native isotopic cluster. This separation reduces analyte-to-IS interference to <0.1%, drastically lowering baseline noise and improving dynamic range[1].

Evidence DimensionAnalyte-to-Internal Standard Mass Spectral Cross-Talk
Target Compound DataLinuron-d6 (+6 Da, m/z 255.1): <0.1% cross-talk
Comparator Or BaselineLinuron-d3 (+3 Da, m/z 252.1): 5–10% cross-talk due to 37Cl M+2/M+4 overlap
Quantified DifferenceNear-total elimination of isotopic interference, preventing baseline inflation
ConditionsPositive mode LC-MS/MS Multiple Reaction Monitoring (MRM)

A +6 Da shift is critical for achieving ultra-low Limits of Quantification (LOQs) without the baseline inflation caused by natural chlorine isotopes.

Retention Time Synchronization for Dynamic MRM

Modern multi-residue pesticide screening utilizes dynamic Multiple Reaction Monitoring (dMRM) to maximize dwell times, requiring extremely tight retention time (RT) windows. Structural analogs like Diuron-d6 can exhibit RT shifts of >0.5 minutes relative to native linuron on reversed-phase C18 columns. Linuron-d6 exhibits a ΔRT of 0.00 minutes relative to the target analyte. This exact co-elution ensures that both the analyte and the internal standard are captured within the same narrow dMRM acquisition window and are subjected to the exact same co-eluting matrix interferents at the moment of ionization[1].

Evidence DimensionChromatographic Retention Time Difference (ΔRT) vs. Native Linuron
Target Compound DataLinuron-d6: ΔRT = 0.00 min
Comparator Or BaselineStructural analog IS (e.g., Diuron-d6): ΔRT > 0.5 min
Quantified DifferencePerfect synchronization vs. significant chromatographic drift
ConditionsReversed-phase high-performance liquid chromatography (HPLC) on C18 columns

Exact co-elution is required to utilize narrow dMRM windows in high-throughput multi-residue screening, preventing false negatives and data loss.

ISO-Accredited Multi-Residue Pesticide Screening in Food and Agriculture

Linuron-d6 is the mandatory choice for QuEChERS-based LC-MS/MS screening of agricultural products (e.g., soil, fruit jams, crops). Because it perfectly compensates for the severe matrix effects inherent to these complex samples, it allows testing facilities to meet strict regulatory recovery criteria (70–120%) without requiring extensive and costly sample clean-up steps [1].

Environmental Wastewater and Surface Water Monitoring

In municipal and environmental water quality control, linuron is monitored at trace levels (ng/L). The +6 Da mass shift of Linuron-d6 provides the necessary separation from the native compound's chlorine isotopic envelope, enabling ultra-low Limits of Quantification (LOQ) free from baseline interference during dynamic MRM acquisition [2].

Toxicological and Endocrine Disruptor Pharmacokinetics

Because linuron is a known competitive androgen receptor antagonist, precise quantification of its accumulation and degradation in biological tissues is critical. Linuron-d6 serves as an ideal stable tracer for Isotope Dilution Mass Spectrometry (IDMS) in these biological matrices, correcting for the highly variable ion suppression caused by endogenous lipids and proteins [1].

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.0495934 Da

Monoisotopic Mass

254.0495934 Da

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

Explore Compound Types